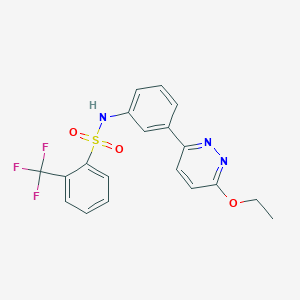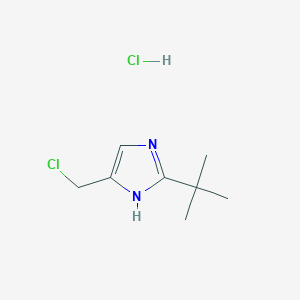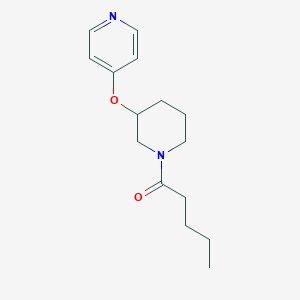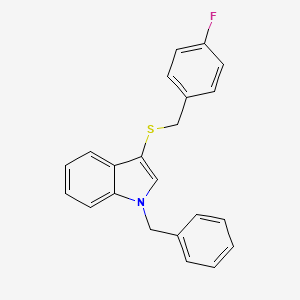
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate, also known as methyl acrylate, is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a monomer for the production of polymers such as poly(methyl acrylate) and copolymers with other monomers. Methyl acrylate is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
Target of Action
Tert-butyl (E)-3-methyl-4-oxobut-2-enoate, also known as tert-butyl (2E)-3-methyl-4-oxobut-2-enoate, is a complex organic compoundCompounds with a tert-butyl group have been found to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group . This reactivity can influence various biochemical transformations and pathways.
Mode of Action
For instance, it can readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This property could influence how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
Compounds containing the tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways . The tert-butyl group’s unique reactivity pattern can influence these pathways, potentially leading to downstream effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl acrylate has several advantages and limitations for lab experiments. Advantages include its reactivity, versatility, and availability. Limitations include its toxicity, volatility, and potential for polymerization and other side reactions.
Zukünftige Richtungen
There are several future directions for the scientific research of Tert-butyl (E)-3-methyl-4-oxobut-2-enoate acrylate, including:
1. Development of safer and more efficient synthesis methods for this compound acrylate and its derivatives.
2. Investigation of the mechanism of action of this compound acrylate in various chemical and biological systems.
3. Development of new applications for this compound acrylate in the fields of materials science, biomedical research, and environmental science.
4. Evaluation of the environmental and health impacts of this compound acrylate and its derivatives.
5. Exploration of the potential of this compound acrylate as a renewable and sustainable feedstock for the production of polymers and other chemicals.
Synthesemethoden
Methyl acrylate can be synthesized by the esterification of acrylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is exothermic and must be carefully controlled to avoid overheating and polymerization of the product. The yield of Tert-butyl (E)-3-methyl-4-oxobut-2-enoate acrylate can be improved by using excess methanol and removing the water formed during the reaction.
Wissenschaftliche Forschungsanwendungen
Methyl acrylate has been used in various scientific research applications, including:
1. Polymerization: Methyl acrylate is a monomer that can be polymerized to form poly(Tert-butyl (E)-3-methyl-4-oxobut-2-enoate acrylate) and copolymers with other monomers. These polymers have various applications in coatings, adhesives, and packaging materials.
2. Chemical synthesis: Methyl acrylate is used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances.
3. Biomedical research: Methyl acrylate has been used as a crosslinking agent in the preparation of hydrogels for drug delivery and tissue engineering applications.
Eigenschaften
IUPAC Name |
tert-butyl (E)-3-methyl-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(6-10)5-8(11)12-9(2,3)4/h5-6H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEAWMGSTTWHOI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC(C)(C)C)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)

![8-(5-Bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2899434.png)

![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)



![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)
